molecular formula C8H3F4N B7890245 1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene

1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene

Cat. No.: B7890245
M. Wt: 189.11 g/mol
InChI Key: ALVANXIDOCXANJ-UHFFFAOYSA-N
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Description

1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of a fluoro, isocyano, and trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene typically involves the introduction of the isocyano group to a fluorobenzene derivative. One common method includes the reaction of 1-fluoro-2-(trifluoromethyl)benzene with a suitable isocyanating agent under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro group.

    Addition Reactions: The isocyano group can undergo addition reactions with various nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s reactivity and stability, while the isocyano group can participate in various chemical transformations. These interactions can affect molecular pathways and lead to the desired chemical or biological outcomes .

Comparison with Similar Compounds

1-Fluoro-4-isocyano-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:

    1-Fluoro-4-(isocyanomethyl)benzene: Similar structure but lacks the trifluoromethyl group.

    1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains an iodine atom instead of the isocyano group.

    4-Fluorobenzyl isocyanate: Contains a benzyl group instead of the trifluoromethyl group.

The uniqueness of this compound lies in the combination of the fluoro, isocyano, and trifluoromethyl groups, which impart distinct chemical properties and reactivity .

Properties

IUPAC Name

1-fluoro-4-isocyano-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVANXIDOCXANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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